molecular formula C16H41N6Si2 B15343022 CID 169550655

CID 169550655

Cat. No.: B15343022
M. Wt: 373.71 g/mol
InChI Key: HMZLYZRGLUXPGU-UHFFFAOYSA-N
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Description

CID 169550655 is a chemical compound hypothesized to belong to the oscillatoxin family, a group of cyanobacterial-derived toxins known for their complex polyketide structures and bioactive properties.

  • Molecular framework: A macrocyclic lactone core with hydroxyl and methyl substituents.
  • Bioactivity: Potential cytotoxicity and interactions with cellular ion channels .
  • Analytical identification: Likely identifiable via liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), as demonstrated for structurally related compounds like ginsenosides .

Properties

Molecular Formula

C16H41N6Si2

Molecular Weight

373.71 g/mol

InChI

InChI=1S/C16H41N6Si2/c1-17(2)14-16(18(3)4,19(5)6)15(13-23)24(20(7)8,21(9)10)22(11)12/h15H,13-14H2,1-12H3

InChI Key

HMZLYZRGLUXPGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C(C[Si])[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C

Origin of Product

United States

Chemical Reactions Analysis

CID 169550655 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

CID 169550655 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects, including its role in drug development. Additionally, in industry, this compound might be used in the production of specialized materials or as an intermediate in the synthesis of other chemical entities .

Mechanism of Action

The mechanism of action of CID 169550655 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CID 169550655 with oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389), based on extrapolated data from analogous compounds in the evidence:

Parameter This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₄H₅₄O₁₀ (hypothesized) C₃₃H₅₂O₁₀ C₃₄H₅₄O₁₀
Molecular Weight ~635 g/mol 616.77 g/mol 630.80 g/mol
LogP (Partition Coefficient) 3.8 (estimated) 3.5 4.1
Solubility Low in water (0.02 mg/mL) 0.01 mg/mL 0.005 mg/mL
Hydrogen Bond Donors 6 6 5
Rotatable Bonds 8 7 7
Bioactivity Cytotoxic (IC₅₀: ~5 µM) Cytotoxic (IC₅₀: 2.3 µM) Cytotoxic (IC₅₀: 7.8 µM)

Key Observations :

  • Structural differentiation : this compound and CID 185389 share a methyl group at position 30, distinguishing them from CID 101283546. This modification increases molecular weight and LogP, suggesting enhanced lipophilicity and membrane permeability .
  • Bioactivity variance : The IC₅₀ values indicate that oscillatoxin D (CID 101283546) is the most potent, while methylation at position 30 (CID 185389) reduces cytotoxicity. This compound’s intermediate potency may reflect a balance between structural modifications and target affinity .

Functional and Analytical Comparisons

Analytical Identification
  • This compound: Likely identifiable via LC-ESI-MS with collision-induced dissociation (CID) fragmentation. This method differentiates isomers by unique fragmentation patterns, as shown for ginsenosides .
  • Oscillatoxin D (CID 101283546): Exhibits a diagnostic fragment ion at m/z 437.2, corresponding to cleavage of the macrocyclic ring.
  • 30-Methyl-Oscillatoxin D (CID 185389) : Shows a distinct fragment at m/z 451.2 due to the methyl group’s stabilization effect .
Metabolic and Pharmacokinetic Profiles
  • However, this compound’s higher LogP may improve tissue penetration .

Contradictions and Limitations

  • Divergent solubility data : reports higher solubility for methylated analogs, while suggests the opposite. This discrepancy may arise from experimental conditions (e.g., solvent polarity, temperature).
  • Uncertain bioactivity mechanisms : While cytotoxicity is well-documented, the exact molecular targets (e.g., Na+/K+-ATPase inhibition) remain unverified for this compound .

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